![molecular formula C4H6BrN3O B1382050 (4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol CAS No. 1698267-51-4](/img/structure/B1382050.png)
(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol
Overview
Description
“(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol” is a chemical compound with the CAS number 1698267-51-4 . It is a compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The compound also contains a bromine atom and a methanol group .
Molecular Structure Analysis
The molecular formula of “(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol” is C4H6BrN3O . The InChI code is 1S/C4H6BrN3O/c1-8-3(2-9)4(5)6-7-8/h9H,2H2,1H3 . The compound has a molecular weight of 192.01 g/mol .
Physical And Chemical Properties Analysis
“(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol” is a powder at room temperature . The compound has a molecular weight of 192.01 g/mol . The InChI code is 1S/C4H6BrN3O/c1-8-3(2-9)4(5)6-7-8/h9H,2H2,1H3 .
Scientific Research Applications
Drug Discovery
The 1,2,3-triazole ring is a significant structure in medicinal chemistry due to its resemblance to the amide bond, which is prevalent in many bioactive compounds. The presence of a 1,2,3-triazole core, such as in “(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol”, can enhance the stability and efficacy of pharmaceuticals. For instance, it’s structurally similar to drugs like Rufinamide, an anticonvulsant, and Tazobactam, a β-lactam antibiotic .
Organic Synthesis
In organic synthesis, the triazole moiety serves as a versatile intermediate. It can participate in various reactions, including cycloadditions, substitutions, and more. The bromo and methanol groups in the compound can act as functional handles, allowing for further derivatization and the synthesis of complex molecules .
Polymer Chemistry
Triazoles are known for their stability and can be incorporated into polymers to enhance their properties. The compound can be used to create polymers with improved thermal stability, mechanical strength, and chemical resistance, making them suitable for high-performance materials .
Supramolecular Chemistry
The triazole ring can engage in hydrogen bonding and π-π interactions, which are crucial in supramolecular assemblies. This compound could be used to design novel host-guest systems or to stabilize supramolecular structures .
Bioconjugation
The triazole ring can act as a linker in bioconjugation strategies. It can be used to attach various functional groups to biomolecules, such as proteins or nucleic acids, without disrupting their native function. This is particularly useful in the development of targeted drug delivery systems .
Chemical Biology
In chemical biology, triazoles can be used as probes or modulators of biological systems. They can help in understanding biological processes at the molecular level or be used to modulate the activity of enzymes and receptors .
Fluorescent Imaging
Due to their electronic properties, triazoles can be part of fluorescent tags used in imaging techniques. This compound, with its specific substituents, could be used to develop new fluorescent probes for bioimaging applications .
Materials Science
The robustness of the triazole ring makes it suitable for applications in materials science. It can be used to create advanced materials with specific electronic, optical, or mechanical properties for use in electronics, photonics, or as sensors .
Future Directions
properties
IUPAC Name |
(5-bromo-3-methyltriazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3O/c1-8-3(2-9)4(5)6-7-8/h9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPSGQZGGCKCAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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